6beta-Hydroxyipolamiide

Overview

Description

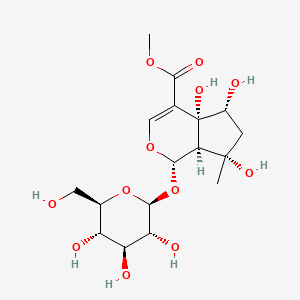

6beta-Hydroxyipolamiide is an iridoid glucoside that can be isolated from the herbs of Stachytarpheta mutabilis . It has a molecular formula of C17H26O12 and a molecular weight of 422.4 g/mol .

Synthesis Analysis

This compound has been successfully isolated from S. jamaicensis leaves . The identification of the compound was analyzed using UV-Vis, Infra-Red (IR) spectrophotometry, and Nuclear Magnetic Resonance (NMR) spectrometry .

Molecular Structure Analysis

The molecular structure of this compound consists of a complex pentacyclic ring system with several functional groups including hydroxyl and carbonyl groups.

Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 422.38 g/mol . It is stable under normal temperatures and pressures .

Scientific Research Applications

Miyagoshi, Amagaya, and Ogihara (1987) studied the structural transformation of gardenoside and its related iridoid compounds, including 6alpha-hydroxygeniposide and 6beta-hydroxygeniposide, which are similar to 6beta-Hydroxyipolamiide. Their work contributes to understanding the metabolism of iridoid compounds, which might be relevant to this compound (Miyagoshi, Amagaya, & Ogihara, 1987).

Chen et al. (2006) explored the poor correlation between 6beta-hydroxycortisol:cortisol molar ratios and midazolam clearance as a measure of hepatic CYP3A activity. This study highlights the complexities in using metabolite ratios of compounds like this compound for assessing enzyme activity (Chen et al., 2006).

Galteau and Shamsa (2003) reviewed the use of 6beta-Hydroxycortisol (6beta-OHF) urinary excretion as a marker of drug induction and inhibition in humans and animals. Although not directly related to this compound, this research informs the broader context of how similar metabolites can be used in pharmacological studies (Galteau & Shamsa, 2003).

Micuda et al. (2001) studied the influence of amiodarone on urinary excretion of 6beta-hydroxycortisol in humans, providing insights into how certain drugs can affect the metabolism of related compounds (Micuda et al., 2001).

Yamazaki et al. (1999) enhanced the understanding of cytochrome P-450 3A4 catalytic activities, which are essential in metabolizing a wide range of compounds, potentially including this compound (Yamazaki et al., 1999).

Mechanism of Action

Target of Action

The primary target of 6beta-Hydroxyipolamiide is α-glucosidase , an enzyme involved in the breakdown of complex carbohydrates . This enzyme plays a crucial role in the digestion of starches and sugars, converting them into glucose for energy use in the body .

Mode of Action

This compound acts as an inhibitor of α-glucosidase . It binds to the enzyme, preventing it from breaking down complex carbohydrates into glucose . This inhibitory action disrupts the normal function of α-glucosidase, leading to changes in carbohydrate metabolism .

Biochemical Pathways

By inhibiting α-glucosidase, this compound affects the carbohydrate metabolism pathway . This disruption can lead to a decrease in the breakdown and absorption of carbohydrates in the digestive tract, potentially reducing postprandial (after-meal) blood glucose levels . .

Result of Action

The inhibition of α-glucosidase by this compound can lead to a reduction in postprandial blood glucose levels . This could potentially be beneficial in the management of conditions such as diabetes, where controlling blood glucose levels is crucial . .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

6beta-Hydroxyipolamiide plays a significant role in biochemical reactions, primarily through its inhibitory activity on the enzyme alpha-glucosidase . Alpha-glucosidase is an enzyme involved in the breakdown of carbohydrates into glucose. By inhibiting this enzyme, this compound can potentially regulate blood sugar levels, making it a candidate for antidiabetic therapies . The compound interacts with the active site of alpha-glucosidase, thereby preventing the enzyme from catalyzing its substrate .

Cellular Effects

This compound has been shown to exert various effects on different cell types and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism . The compound’s inhibitory effect on alpha-glucosidase can lead to reduced glucose absorption in intestinal cells, thereby impacting overall glucose metabolism . Additionally, this compound exhibits antioxidant properties, which can protect cells from oxidative stress and damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of alpha-glucosidase, inhibiting its enzymatic activity . This inhibition is achieved through competitive binding, where this compound competes with the enzyme’s natural substrate for the active site . Furthermore, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific storage conditions, such as -20°C for up to three years in powder form . Its stability in solution may vary, and degradation can occur over time, potentially affecting its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activities . At high doses, this compound may also exhibit toxic or adverse effects, highlighting the importance of determining an optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to carbohydrate metabolism . The compound interacts with enzymes such as alpha-glucosidase, influencing metabolic flux and metabolite levels . By inhibiting alpha-glucosidase, this compound can modulate the breakdown of carbohydrates, thereby affecting glucose levels and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms . The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within tissues can influence its localization and accumulation, thereby affecting its biological activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .

properties

IUPAC Name |

methyl (1S,4aR,5R,7S,7aR)-4a,5,7-trihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O12/c1-16(24)3-8(19)17(25)6(13(23)26-2)5-27-15(12(16)17)29-14-11(22)10(21)9(20)7(4-18)28-14/h5,7-12,14-15,18-22,24-25H,3-4H2,1-2H3/t7-,8-,9-,10+,11-,12-,14+,15+,16+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKJSAASNMDKLI-NZHINYMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.